molecular formula C9H4BrNO4 B13340062 2H-1-Benzopyran-2-one, 6-bromo-3-nitro- CAS No. 88184-80-9

2H-1-Benzopyran-2-one, 6-bromo-3-nitro-

Cat. No.: B13340062
CAS No.: 88184-80-9
M. Wt: 270.04 g/mol
InChI Key: IJNZICFKDGQTCU-UHFFFAOYSA-N
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Description

6-bromo-3-nitro-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse pharmacological and biological activities Coumarins are naturally occurring lactones derived from the benzopyrone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-nitro-2H-chromen-2-one typically involves the bromination and nitration of the chromen-2-one core. One common method includes:

    Bromination: The chromen-2-one is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.

    Nitration: The brominated chromen-2-one is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.

Industrial Production Methods

Industrial production of 6-bromo-3-nitro-2H-chromen-2-one may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize the risks associated with handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols) in the presence of a base (e.g., sodium hydroxide).

    Reduction: Reducing agents (tin(II) chloride, iron powder) in acidic conditions.

    Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide).

Major Products

    Substitution: Amino or thiol derivatives.

    Reduction: Amino derivatives.

    Oxidation: Nitroso or hydroxylamine derivatives.

Scientific Research Applications

6-bromo-3-nitro-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer, antimicrobial, and anti-inflammatory agents.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 6-bromo-3-nitro-2H-chromen-2-one depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-3-nitro-2H-chromen-2-one: Contains both bromine and nitro groups, offering unique reactivity.

    6-bromo-2H-chromen-2-one: Lacks the nitro group, resulting in different chemical and biological properties.

    3-nitro-2H-chromen-2-one:

Uniqueness

6-bromo-3-nitro-2H-chromen-2-one is unique due to the presence of both bromine and nitro groups, which confer distinct electronic and steric properties. This dual substitution enhances its versatility in chemical synthesis and its potential as a pharmacophore in drug discovery.

Properties

IUPAC Name

6-bromo-3-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNO4/c10-6-1-2-8-5(3-6)4-7(11(13)14)9(12)15-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNZICFKDGQTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446553
Record name 2H-1-Benzopyran-2-one, 6-bromo-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88184-80-9
Record name 2H-1-Benzopyran-2-one, 6-bromo-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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